Structural Scaffold Differentiation: 2-Oxo-3-phenyl-1,3-oxazole vs. 5-Methyl-3-phenylisoxazole in Sulfonamide-Based COX-2 Pharmacology
The core heterocycle of CAS 221216-60-0 (2-oxo-3-phenyl-1,3-oxazole) represents a distinct scaffold from the 5-methyl-3-phenylisoxazole of Valdecoxib. In the COX-2 inhibitor class, the closely related 4-(4-phenyl-3-methyl-2-oxo-3H-1,3-oxazol-5-yl)benzenesulfonamide (compound 6, a 2-oxo-oxazole analog) demonstrated a COX-2 selectivity index of >50 (IC₅₀ COX-1 > 100 μM; IC₅₀ COX-2 = 2 μM) in a purified enzyme assay, alongside confirmation of selective COX-2 inhibition in human whole blood [1]. By comparison, Valdecoxib achieves COX-2 IC₅₀ = 0.005 μM (5 nM) against recombinant human COX-2 and IC₅₀ = 140 μM against COX-1, yielding a selectivity index far exceeding 1,000 [2]. These data illustrate that the 2-oxo substitution, while retaining COX-2 inhibitory capacity, moderates absolute potency compared to the clinical isoxazole scaffold, potentially offering a distinct selectivity window suitable for applications requiring graded rather than complete COX-2 suppression [3]. Importantly, no direct head-to-head data exist for CAS 221216-60-0 itself in COX-2 assays; the comparison is inferred from the closest structurally characterized 2-oxo-oxazole benzenesulfonamide analog.
| Evidence Dimension | COX-2 inhibitory potency and selectivity |
|---|---|
| Target Compound Data | CAS 221216-60-0: no direct COX-2 data available; closest 2-oxo-oxazole analog (compound 6) shows COX-2 IC₅₀ = 2 μM, COX-1 IC₅₀ > 100 μM, selectivity index > 50 |
| Comparator Or Baseline | Valdecoxib: COX-2 IC₅₀ = 0.005 μM (5 nM), COX-1 IC₅₀ = 140 μM, selectivity index ≈ 28,000 |
| Quantified Difference | Approximately 400-fold higher COX-2 IC₅₀ for the 2-oxo-oxazole scaffold relative to Valdecoxib, consistent with reduced absolute potency but retained COX-2 selectivity |
| Conditions | Purified enzyme (PE) assay for compound 6; recombinant human COX-2 baculovirus/Sf9 cells for Valdecoxib; cross-study comparison with different assay formats |
Why This Matters
For programs seeking COX-2 modulation with attenuated potency (e.g., for applications where complete COX-2 suppression carries cardiovascular risk), the 2-oxo-oxazole scaffold may offer a more tractable starting point than the ultra-potent Valdecoxib chemotype.
- [1] Dündar, Y. et al. (2009). Synthesis and biological evaluation of 4,5-diphenyloxazolone derivatives on route towards selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 44(11), 4785. View Source
- [2] BindingDB entry BDBM13063. Valdecoxib affinity data: COX-2 IC₅₀ = 5 nM (recombinant human COX-2, baculovirus/Sf9). View Source
- [3] Ok, H.O. et al. (2000). Substituted oxazole benzenesulfonamides as potent human β3 adrenergic receptor agonists. Bioorg Med Chem Lett, 10(14), 1531–1534. View Source
